5-(Trifluoromethyl)oxazole-2-carboxylic acid
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Overview
Description
5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is a compound that belongs to the class of oxazole derivatives. The presence of a trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications. The trifluoromethyl group is known for its high electronegativity and ability to influence the chemical behavior of the molecules it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-2-(trifluoromethyl)acetic acid with glyoxylic acid in the presence of a dehydrating agent can lead to the formation of the oxazole ring . Another method involves the use of trifluoromethylated building blocks in a cyclization reaction with carboxylic acid derivatives .
Industrial Production Methods
Industrial production of 5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylpyridines: These compounds are used in similar applications and have comparable chemical behavior.
Trifluoromethylbenzenes: These compounds are structurally similar and are used in various industrial applications.
Uniqueness
5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is unique due to the presence of both the oxazole ring and the trifluoromethyl group, which together impart distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications, offering advantages such as high stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C5H2F3NO3 |
---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) |
InChI Key |
NQSIBOSUPGEAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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